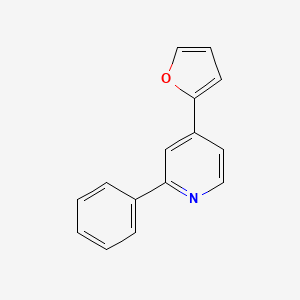![molecular formula C12H12N5NaO5S2 B14116928 sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14116928.png)
sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[42It is widely used in the treatment of bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ceftriaxone sodium involves several steps. Initially, 7-aminocephalosporanic acid (7-ACA) is reacted with a triazine derivative in the presence of a catalyst such as boron trifluoride in acetonitrile. The reaction mixture is then adjusted to a weakly acidic pH using triethylamine, leading to the precipitation of the product .
Industrial Production Methods
Industrial production of ceftriaxone sodium typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often obtained as a crystalline powder, which is then formulated into various dosage forms for medical use .
Analyse Des Réactions Chimiques
Types of Reactions
Ceftriaxone sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and thiazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Ceftriaxone sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of β-lactam antibiotics and their mechanisms of action.
Biology: The compound is employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Ceftriaxone sodium is extensively used in clinical settings to treat infections such as pneumonia, meningitis, and sepsis.
Industry: It is used in the pharmaceutical industry for the development of new antibiotic formulations.
Mécanisme D'action
Ceftriaxone sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity.
Cefuroxime: A second-generation cephalosporin with a slightly narrower spectrum.
Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
Ceftriaxone sodium is unique due to its long half-life, allowing for once-daily dosing, and its high stability against β-lactamase enzymes produced by resistant bacteria. This makes it particularly effective in treating severe and resistant infections .
Propriétés
Formule moléculaire |
C12H12N5NaO5S2 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C12H13N5O5S2.Na/c1-16-12(14-7(18)8(19)15-16)24-3-4-2-23-10-5(13)9(20)17(10)6(4)11(21)22;/h5,10H,2-3,13H2,1H3,(H,15,19)(H,21,22);/q;+1/p-1/t5?,10-;/m1./s1 |
Clé InChI |
PJJRLUBHVGIDHN-JXUQNTCUSA-M |
SMILES isomérique |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H](C(C3=O)N)SC2)C(=O)[O-].[Na+] |
SMILES canonique |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


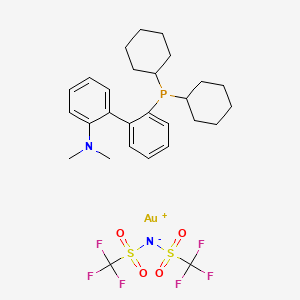
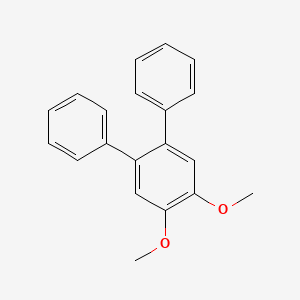

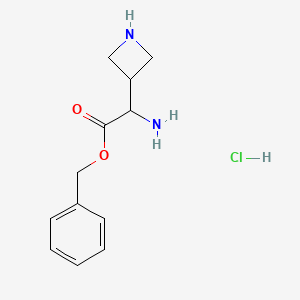
![3-(Dimethylamino)-1-[3-phenoxy-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B14116878.png)
![2-cyano-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B14116881.png)
![3-[4-(2-Methoxyphenyl)sulfanylphenyl]prop-2-enoic acid](/img/structure/B14116886.png)

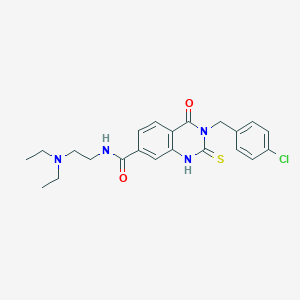
![2-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14116900.png)
![3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116907.png)
![4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14116911.png)

